molecular formula C11H16N2O5 B1328583 Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate CAS No. 941294-50-4

Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate

Cat. No.: B1328583
CAS No.: 941294-50-4
M. Wt: 256.25 g/mol
InChI Key: KKWALHUVCIYBSO-UHFFFAOYSA-N
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Description

Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate is a chemical compound with the molecular formula C11H16N2O5. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate typically involves the reaction of 2-amino-oxazole-5-carboxylic acid ethyl ester with di-tert-butyl dicarbonate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, amine derivatives, and substituted oxazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural modifications. The oxazole ring plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Ethyl 2-(T-butoxycarbonylamino)oxazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-amino-1,3-oxazole-5-carboxylate: Lacks the T-butoxycarbonyl protecting group, making it more reactive.

    Ethyl 2-(T-butoxycarbonylamino)thiazole-5-carboxylate: Contains a thiazole ring instead of an oxazole ring, leading to different chemical properties.

    Ethyl 2-(T-butoxycarbonylamino)imidazole-5-carboxylate: Contains an imidazole ring, which affects its reactivity and binding properties.

This compound stands out due to its unique combination of an oxazole ring and a T-butoxycarbonyl protecting group, which provides stability and specificity in various chemical reactions.

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-5-16-8(14)7-6-12-9(17-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWALHUVCIYBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(O1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650020
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-50-4
Record name Ethyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-5-oxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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